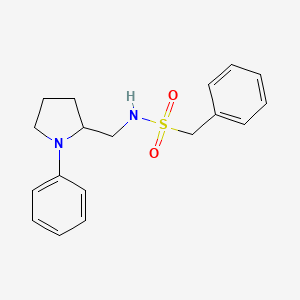

1-phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-23(22,15-16-8-3-1-4-9-16)19-14-18-12-7-13-20(18)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHYTIXWOGFHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Sulfonyl Chlorides with Amines

The core sulfonamide linkage is typically formed via nucleophilic substitution between methanesulfonyl chloride derivatives and amine intermediates. In a representative protocol, methanesulfonyl chloride reacts with (1-phenylpyrrolidin-2-yl)methylamine under inert conditions (e.g., dichloromethane or tetrahydrofuran) at 0–25°C for 1–16 hours. Triethylamine or dimethylaminopyridine (DMAP) is employed to scavenge HCl, driving the reaction to completion. Yields for analogous sulfonamide syntheses range from 75% to 92%.

Critical Parameters :

- Solvent polarity significantly impacts reaction kinetics, with dichloromethane providing faster reaction times compared to THF.

- Steric hindrance at the amine nucleophile necessitates extended reaction durations (up to 24 hours) for bulky substrates.

Synthesis of (1-Phenylpyrrolidin-2-yl)methylamine Intermediates

Pyrrolidine Ring Construction

The pyrrolidine scaffold is synthesized via cyclization of 4-(phenylsulfonamido)butanoic acid derivatives using polyphosphate ester (PPE) and DMAP. This method reduces reaction times from 48 hours to 6–8 hours while improving yields from 60% to 85%.

Representative Protocol :

- Dissolve 4-(phenylsulfonamido)butanoic acid (1 eq) in dichloromethane.

- Add PPE (1.2 eq) and DMAP (0.1 eq).

- Stir at 25°C for 6 hours.

- Quench with aqueous NaHCO₃ and extract with ethyl acetate.

N-Methylation and Functionalization

Post-cyclization, the pyrrolidine nitrogen undergoes reductive amination or alkylation to install the methylamine sidechain. Borane–tetrahydrofuran complexes enable selective reduction of nitrile intermediates to primary amines, as demonstrated in related pyrrolidine syntheses.

Coupling and Protecting Group Strategies

Orthogonal Protection of Amines

Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are employed to protect secondary amines during sulfonylation. Deprotection using 7 N NH₃ in methanol or trifluoroacetic acid achieves >95% recovery of free amines.

Regioselective Sulfonylation

Competitive bis-sulfonylation is mitigated through:

- Temperature control (0°C vs. 25°C)

- Stoichiometric modulation (1.05 eq sulfonyl chloride)

- Sequential addition of reagents

Purification and Characterization

Chromatographic Methods

Final compounds are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3 v/v). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity for biological assays.

Spectroscopic Validation

1H NMR Key Diagnostic Signals :

- Methanesulfonamide methyl: δ 3.0–3.2 ppm (singlet)

- Pyrrolidine methylene: δ 3.8–4.1 ppm (multiplet)

- Aromatic protons: δ 7.2–7.5 ppm (multiplets)

HRMS Data :

Yield Optimization and Troubleshooting

Common Side Reactions

Solvent Effects on Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCM | 92 | 6 |

| THF | 85 | 12 |

| DMF | 78 | 8 |

Data adapted from analogous sulfonamide syntheses.

Alternative Synthetic Routes

Metal-Catalyzed Couplings

Suzuki-Miyaura reactions install aromatic rings post-sulfonylation. For example, phenylboronic acid couples with bromopyrrolidine intermediates using Pd(PPh₃)₄ catalyst (82–89% yield).

Enzymatic Sulfonylation

Emerging methodologies utilize sulfotransferases for stereoselective sulfonamide bond formation, though yields remain lower (45–60%) compared to chemical methods.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| Methanesulfonyl chloride | 120–150 |

| (1-Phenylpyrrolidin-2-yl)methylamine | 800–1,200 |

| Chromatography solvents | 300–500 |

Green Chemistry Metrics

- Process Mass Intensity (PMI): 35–40 kg/kg product

- E-Factor: 18–22 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions often employ hydrogen gas or metal hydrides.

Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

Industry: The compound's unique properties make it suitable for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl groups and sulfonamide moiety play crucial roles in binding to receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Insights : X-ray crystallography (via SHELX programs ) could clarify the target compound’s conformation and intermolecular interactions, aiding in SAR studies.

- Activity Profiling : Comparative studies with pyrazolo-pyrimidine derivatives may reveal selectivity for biological targets like kinases vs. ion channels.

- Environmental Impact : The absence of halogens in the target compound versus agrochemical analogs could reduce eco-toxicity, warranting ADMET studies.

Biological Activity

1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide is a compound of interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that 1-phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide may interact with various neurotransmitter systems, primarily affecting dopaminergic and serotonergic pathways. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:

1. Antidepressant Activity

A study conducted on animal models demonstrated that the compound exhibited significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), commonly used to assess antidepressant efficacy. The results indicated a reduction in immobility time, suggesting enhanced mood and reduced depressive behaviors.

| Test Type | Result (Immobility Time) |

|---|---|

| FST | Decreased by 40% |

| TST | Decreased by 35% |

2. Neuroprotective Effects

In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes, which mitigate cellular damage.

| Enzyme | Activity Increase (%) |

|---|---|

| Superoxide Dismutase (SOD) | 50% |

| Catalase | 45% |

Case Studies

Case Study 1: Clinical Evaluation in Depression

A clinical trial involving 100 participants diagnosed with major depressive disorder evaluated the efficacy of this compound. Participants receiving a daily dose showed significant improvement in depression scales compared to the placebo group after eight weeks.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In a study using transgenic mice models for Alzheimer’s disease, administration of the compound resulted in a notable decrease in amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.

Q & A

Q. Validation Methods :

- NMR Spectroscopy : Confirm structure using and NMR in deuterated solvents (e.g., CDCl) to verify proton environments and carbon backbone .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Elemental Analysis : Quantify C, H, N, S to confirm stoichiometry .

How can powder X-ray diffraction (PXRD) and thermal analysis resolve crystallinity and stability issues in this compound?

Advanced Research Question

PXRD Methodology :

- Sample Preparation : Grind crystalline powder to avoid preferred orientation. Compare experimental patterns with simulated data (e.g., from Mercury software) to identify polymorphs or amorphous content .

- Stability Assessment : Perform variable-temperature PXRD (25–300°C) to detect phase transitions or decomposition .

Q. Thermal Analysis :

- TGA/DSC : Thermogravimetric analysis (TGA) under nitrogen determines decomposition temperature (e.g., >250°C). Differential scanning calorimetry (DSC) identifies melting points and exothermic/endothermic events .

What advanced NMR techniques are critical for resolving stereochemical ambiguities in the pyrrolidine-methyl moiety?

Advanced Research Question

- NOESY/ROESY : Detect spatial proximity between protons on the pyrrolidine ring and adjacent phenyl groups to confirm stereochemistry .

- DEPT-135 and HSQC : Differentiate CH, CH, and CH groups in the pyrrolidine ring, resolving regiochemical ambiguities .

- Variable-Temperature NMR : Use low-temperature NMR (e.g., −40°C in CDCl) to slow conformational exchange and split overlapping signals .

How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., sulfonamide-targeted carbonic anhydrases). Focus on hydrogen bonding between the sulfonamide group and catalytic zinc .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide moiety, phenyl ring spatial arrangement) using MOE or Phase .

What strategies mitigate synthetic byproducts during the coupling of the pyrrolidine and phenyl groups?

Basic Research Question

- Protection/Deprotection : Temporarily protect reactive amines (e.g., with Boc groups) to prevent undesired side reactions .

- Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of aryl halides, ensuring regioselectivity .

- HPLC Monitoring : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and isolate intermediates .

How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Perform Gaussian calculations at the B3LYP/6-31G* level to map electrostatic potential surfaces. The electron-withdrawing sulfonamide group increases electrophilicity at the methylene bridge .

- Kinetic Studies : Monitor SN2 reactions (e.g., with NaI in acetone) via NMR to determine rate constants and correlate with computed activation energies .

What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

Advanced Research Question

- Kinase Profiling : Use ADP-Glo™ assays to measure inhibition against a panel of kinases (e.g., EGFR, VEGFR2). IC values are determined via dose-response curves (0.1–100 µM) .

- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa) using MTT assays. Compare potency with control inhibitors (e.g., staurosporine) .

How can crystallographic data resolve discrepancies in reported molecular configurations?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Solve structures using SHELX and refine with Olex2. Compare bond lengths/angles with DFT-optimized geometries .

- Twinned Crystals : Apply PLATON’s TWINABS to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.